REACTION_CXSMILES
|
[CH2:1]([C:3]1([S:6]([O-:9])(=O)=[O:7])[CH2:5][CH2:4]1)[CH3:2].[K+].S(Cl)([Cl:13])=O.O>C(Cl)Cl.CN(C=O)C>[CH2:1]([C:3]1([S:6]([Cl:13])(=[O:9])=[O:7])[CH2:5][CH2:4]1)[CH3:2] |f:0.1|
|
Name
|
potassium 1-ethylcyclopropane-1-sulfonate
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(CC1)S(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
3.58 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.016 mL
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted with DCM (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CC1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 138.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |